Oral Bioavailability in Rats: 6-MP Monohydrate vs. Hemihydrate vs. Anhydrate
In a Sprague-Dawley rat model, the monohydrate form of 6-MP exhibited an absolute oral bioavailability (F) of 1.4%, compared to 2.9% for the anhydrate and 3.8% for the hemihydrate, representing relative bioavailabilities (Frel) of 1, 2, and 2.7 respectively [1]. The monohydrate produced a Cmax of 0.23 ± 0.05 µg/mL and an AUC of 0.21 ± 0.06 µg·hr/mL, both the lowest among the three solid forms [1].
| Evidence Dimension | Absolute oral bioavailability (F, %); AUC (µg·hr/mL); Cmax (µg/mL) |
|---|---|
| Target Compound Data | F = 1.4%; AUC = 0.21 ± 0.06 µg·hr/mL; Cmax = 0.23 ± 0.05 µg/mL |
| Comparator Or Baseline | Anhydrate: F = 2.9%, AUC = 0.43 ± 0.03, Cmax = 0.26 ± 0.01; Hemihydrate: F = 3.8%, AUC = 0.57 ± 0.12, Cmax = 0.28 ± 0.11 |
| Quantified Difference | Hemihydrate F is 2.7-fold higher than monohydrate; anhydrate F is 2-fold higher |
| Conditions | Sprague-Dawley rats; oral gavage in 0.5% methyl cellulose suspension; n=3 per group |
Why This Matters
The 2.7-fold bioavailability deficit of the monohydrate relative to the hemihydrate means that formulation development or in vivo studies using the monohydrate require careful dose adjustment and cannot assume pharmacokinetic equivalence with other solid forms.
- [1] Kersten, K. M., & Matzger, A. J. (2016). Improved pharmacokinetics of mercaptopurine afforded by a thermally robust hemihydrate. Chemical Communications, 52(30), 5281–5284. Table 1 and associated discussion. View Source
